(4-Amino-2-nitrophenyl)methanol

Description

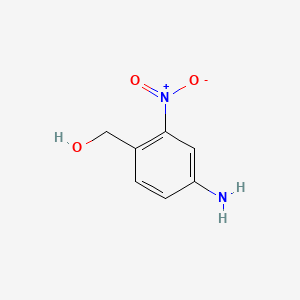

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFKDORDJDVFOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177536 | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-17-4 | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022996174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl alcohol, 4-amino-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Amino-2-nitrophenyl)methanol (CAS: 22996-17-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-2-nitrophenyl)methanol, also known as 4-amino-2-nitrobenzyl alcohol, is a substituted aromatic compound with potential applications as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a nitro group, and a primary alcohol on a benzene ring, offers a rich scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known chemical and physical properties, safety and handling protocols, and a discussion of its potential reactivity and applications based on the available data and the chemistry of analogous structures. While detailed experimental data for this specific compound is not widely available in peer-reviewed literature, this document consolidates information from chemical suppliers and provides expert insights into its predicted behavior and utility.

Chemical and Physical Properties

(4-Amino-2-nitrophenyl)methanol is a solid organic compound at room temperature. Its core structure consists of a benzene ring substituted with three functional groups: an amino group (-NH2) at position 4, a nitro group (-NO2) at position 2, and a hydroxymethyl group (-CH2OH) at position 1. This substitution pattern gives rise to its specific chemical and physical characteristics.

Identification and Structure

| Property | Value | Source |

| CAS Number | 22996-17-4 | |

| IUPAC Name | (4-amino-2-nitrophenyl)methanol | |

| Synonyms | 4-Amino-2-nitrobenzyl alcohol, Benzenemethanol, 4-amino-2-nitro- | |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| InChI Key | LYFKDORDJDVFOZ-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C=C1N)[O-])CO |

Predicted Physical Properties

While experimentally determined physical properties such as melting point and boiling point are not consistently reported in publicly available literature, some data is available from supplier information.

| Property | Value | Source |

| Physical Form | Solid | |

| Boiling Point | 386.4 °C at 760 mmHg | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | |

| Solubility | No specific data available. Expected to have some solubility in polar organic solvents. |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the methanol group, and the protons of the amino group. The electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups will influence the chemical shifts of the aromatic protons, leading to a complex splitting pattern.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbons bearing the nitro, amino, and hydroxyl groups showing characteristic downfield shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretches of the primary amine, the asymmetric and symmetric stretches of the nitro group, and C-H and C=C vibrations of the aromatic ring.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (168.15 g/mol ). Fragmentation patterns would likely involve the loss of water from the alcohol, and cleavage of the benzylic C-C bond.

Synthesis and Reactivity

Synthesis

Hypothetical Synthetic Workflow

Caption: A plausible synthetic route to (4-Amino-2-nitrophenyl)methanol.

Reactivity Profile

The reactivity of (4-Amino-2-nitrophenyl)methanol is dictated by its three functional groups:

-

Amino Group: The primary aromatic amine can undergo typical reactions such as diazotization, acylation, and alkylation. It is a nucleophilic site and can participate in the formation of amides, sulfonamides, and other derivatives.

-

Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation, metal/acid reduction), which would yield (2,4-diaminophenyl)methanol. This transformation can be a key step in the synthesis of more complex molecules.

-

Methanol Group: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. It can also undergo esterification and etherification reactions.

The interplay of these functional groups allows for a wide range of chemical transformations, making this compound a potentially valuable synthetic intermediate.

Potential Applications in Research and Drug Development

While specific applications of (4-Amino-2-nitrophenyl)methanol are not well-documented, its structure suggests several potential uses in research and development:

-

Medicinal Chemistry Scaffold: The trifunctional nature of the molecule provides a versatile platform for the synthesis of compound libraries for drug discovery. The amino and alcohol groups can be functionalized to introduce a variety of substituents, while the nitro group can be used as a handle for further transformations or as a key pharmacophore in certain drug classes.

-

Intermediate in Organic Synthesis: It can serve as a starting material for the synthesis of various heterocyclic compounds, dyes, and other complex organic molecules. The differential reactivity of its functional groups allows for selective chemical modifications.

-

Linker Chemistry: The amino and hydroxyl functionalities could be utilized in the development of linkers for bioconjugation or in the synthesis of polymers and materials with specific properties.

Safety, Handling, and Disposal

As with any chemical, (4-Amino-2-nitrophenyl)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

Hazard Identification

Based on supplier safety data, the compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H332: Harmful if inhaled

-

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection

-

Recommended Handling Procedures

Standard Operating Procedure Workflow

Caption: A workflow for the safe handling of (4-Amino-2-nitrophenyl)methanol.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

In Case of Skin Contact: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

Conclusion

(4-Amino-2-nitrophenyl)methanol is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While a comprehensive body of experimental data is not yet publicly available, its structural features suggest a wide range of possible applications. Researchers working with this compound should proceed with caution, adhering to strict safety protocols, and would benefit from thorough in-house characterization. Further research into the synthesis, reactivity, and applications of this molecule is warranted to fully unlock its potential.

References

-

Benzyl alcohol, 4-amino-2-nitro-. PubChem. (n.d.). Retrieved from [Link]

physical and chemical properties of 4-Amino-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-Amino-2-nitrobenzyl alcohol. This document is designed to serve as a critical resource for researchers and professionals engaged in organic synthesis and drug development. The unique structural attributes of this molecule, featuring an amino group, a nitro group, and a benzyl alcohol moiety, position it as a versatile intermediate with significant potential. This guide moves beyond a simple recitation of facts, offering instead a synthesized narrative grounded in established scientific principles and practical, field-proven insights. Every piece of information, from physical constants to detailed experimental protocols, has been meticulously compiled and is supported by authoritative references to ensure the highest degree of accuracy and trustworthiness. It is our hope that this guide will not only inform but also inspire innovative applications of 4-Amino-2-nitrobenzyl alcohol in your research endeavors.

Molecular Identity and Physicochemical Properties

4-Amino-2-nitrobenzyl alcohol, identified by the CAS number 22996-17-4 , is an aromatic organic compound with the molecular formula C₇H₈N₂O₃.[1][2] Its structure is characterized by a benzene ring substituted with an amino (-NH₂), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group at positions 4, 2, and 1, respectively.

Structural Representation

The chemical structure of 4-Amino-2-nitrobenzyl alcohol is fundamental to understanding its reactivity and potential applications.

Figure 1: 2D Chemical Structure of 4-Amino-2-nitrobenzyl alcohol.

Physicochemical Data

A summary of the key physical and chemical properties of 4-Amino-2-nitrobenzyl alcohol is presented in the table below. It is important to note that while some experimental data is available, other values are computationally predicted and should be considered as such.

| Property | Value | Source |

| CAS Number | 22996-17-4 | [1][2] |

| Molecular Formula | C₇H₈N₂O₃ | [1][2] |

| Molecular Weight | 168.15 g/mol | [1][2] |

| IUPAC Name | (4-amino-2-nitrophenyl)methanol | [2] |

| Boiling Point | 386.4°C at 760 mmHg | |

| Melting Point | Not experimentally determined | - |

| Solubility | Not experimentally determined | - |

| XLogP3 (Computed) | 0.2 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Appearance | Solid (predicted) | |

| Stability | Light sensitive |

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, benzylic, amino, and hydroxyl protons.

-

Aromatic Protons (3H): The three protons on the benzene ring will likely appear as a complex multiplet system in the range of δ 6.5-8.0 ppm. The electron-donating amino group and the electron-withdrawing nitro group will significantly influence their chemical shifts.

-

Benzylic Protons (2H): A singlet or a narrow multiplet is expected around δ 4.5-4.8 ppm for the -CH₂OH protons.

-

Amino Protons (2H): A broad singlet is anticipated for the -NH₂ protons, the chemical shift of which will be concentration and solvent-dependent, likely appearing between δ 3.5-5.0 ppm.

-

Hydroxyl Proton (1H): A broad singlet corresponding to the -OH proton is expected, with its chemical shift being highly variable depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the amino and nitro groups will show significant shifts.

-

Benzylic Carbon (1C): The carbon of the -CH₂OH group is expected to resonate around δ 60-65 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will display characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

NO₂ Stretch: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.

Synthesis and Purification

While a specific, optimized synthesis protocol for 4-Amino-2-nitrobenzyl alcohol is not widely published, a reliable synthetic strategy can be extrapolated from established methods for the synthesis of related aminobenzyl alcohols. The most logical approach involves the selective reduction of a suitable nitro-substituted precursor.

Proposed Synthetic Pathway: Reduction of 4-Amino-2-nitrobenzaldehyde

A plausible and efficient route to 4-Amino-2-nitrobenzyl alcohol is the selective reduction of the aldehyde functionality of 4-amino-2-nitrobenzaldehyde. This precursor can be synthesized through various established nitration and formylation reactions of substituted anilines. The selective reduction of the aldehyde in the presence of a nitro group can be achieved using mild reducing agents.

Figure 2: Proposed synthetic pathway for 4-Amino-2-nitrobenzyl alcohol.

Experimental Protocol: Selective Aldehyde Reduction

This protocol is adapted from established procedures for the reduction of aromatic aldehydes.

Materials:

-

4-Amino-2-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (anhydrous)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-nitrobenzaldehyde (1.0 equivalent) in anhydrous ethanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water at 0°C.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Add ethyl acetate to the residue and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

-

Chemical Reactivity and Stability

The chemical behavior of 4-Amino-2-nitrobenzyl alcohol is governed by the interplay of its three functional groups.

Reactivity of the Functional Groups

-

Amino Group (-NH₂): The primary aromatic amine is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, diazotization, and formation of Schiff bases. Its basicity is reduced by the presence of the electron-withdrawing nitro group.

-

Nitro Group (-NO₂): The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group under various conditions (e.g., catalytic hydrogenation), offering a pathway to diaminobenzyl alcohol derivatives.

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification and etherification reactions.

Stability and Storage

4-Amino-2-nitrobenzyl alcohol is noted to be light-sensitive. Aromatic amines are also susceptible to oxidation, which can lead to discoloration. Therefore, it is recommended to store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Potential Applications in Drug Development and Research

The multifunctional nature of 4-Amino-2-nitrobenzyl alcohol makes it a valuable building block in medicinal chemistry and organic synthesis.

-

Scaffold for Heterocyclic Synthesis: Aminobenzyl alcohols are versatile precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.

-

Linker Moiety: The presence of both an amino and a hydroxyl group allows for its use as a linker in the construction of more complex molecules, including bioconjugates and prodrugs.

-

Photolabile Protecting Groups: Nitrobenzyl derivatives are known for their use as photolabile protecting groups in organic synthesis, allowing for the controlled release of a protected functional group upon irradiation with UV light. This property is particularly useful in the synthesis of complex biomolecules and in "caged" compound applications for studying biological processes.

Safety and Handling

GHS Hazard Statements for 2-Amino-4-nitrobenzyl alcohol: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Amino-2-nitrobenzyl alcohol is a compound of significant interest due to its unique combination of functional groups. While a complete experimental dataset is not yet publicly available, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and an assessment of its potential applications and handling considerations. As research in medicinal chemistry and materials science continues to evolve, the utility of such versatile building blocks is likely to expand, and it is hoped that this guide will serve as a valuable starting point for further investigation and innovation.

References

-

PubChem. (n.d.). 4-Amino-2-nitrophenol. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-nitrobenzyl alcohol. Retrieved January 23, 2026, from [Link]

-

(4-Amino-2-nitrophenyl)methanol. (n.d.). Chembk.com. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Benzyl alcohol, 4-amino-2-nitro-. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (2024, February 9). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles. Retrieved January 23, 2026, from [Link]

-

Amazon S3. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.

Sources

An In-Depth Technical Guide to (4-Amino-2-nitrophenyl)methanol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Amino-2-nitrophenyl)methanol is a substituted aromatic compound with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a detailed exploration of its synthetic pathways. The strategic placement of the amino, nitro, and hydroxymethyl functional groups offers a unique platform for a variety of chemical transformations, making it a molecule of significant interest to the medicinal and process chemist. This document aims to serve as a foundational resource, consolidating key technical data and providing expert insights into the handling and utilization of this compound.

Molecular Structure and Physicochemical Properties

(4-Amino-2-nitrophenyl)methanol, with the chemical formula C₇H₈N₂O₃, possesses a distinct molecular architecture that dictates its reactivity and potential applications.[1] The molecule consists of a benzene ring substituted with an amino group at the 4-position, a nitro group at the 2-position, and a hydroxymethyl group at the 1-position.

The interplay of these functional groups is critical to the molecule's chemical behavior. The electron-donating amino group and the electron-withdrawing nitro group create a polarized aromatic system, influencing the reactivity of the ring and the acidity of the benzylic proton. The primary alcohol functionality of the hydroxymethyl group provides a key site for esterification, etherification, and oxidation reactions.

A summary of the key physicochemical properties of (4-Amino-2-nitrophenyl)methanol is presented in Table 1.

Table 1: Physicochemical Properties of (4-Amino-2-nitrophenyl)methanol

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| CAS Number | 22996-17-4 | [1] |

| IUPAC Name | (4-amino-2-nitrophenyl)methanol | |

| Physical Form | Solid | |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [1] |

Molecular Structure Visualization:

Figure 1: 2D structure of (4-Amino-2-nitrophenyl)methanol.

Synthesis and Manufacturing

The synthesis of (4-Amino-2-nitrophenyl)methanol can be approached through several strategic routes, primarily involving the reduction of a nitro group or the modification of a pre-existing aromatic scaffold. The choice of synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability.

Synthetic Pathway: Reduction of a Nitro-Substituted Benzyl Alcohol

A plausible and commonly employed strategy for the synthesis of aromatic amines is the selective reduction of a corresponding nitro compound. In the context of (4-Amino-2-nitrophenyl)methanol, this would involve the reduction of a suitable dinitro- or nitro-substituted benzyl alcohol precursor.

Conceptual Synthetic Workflow:

Figure 2: Conceptual workflow for the synthesis of (4-Amino-2-nitrophenyl)methanol via reduction.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes a general method for the reduction of a nitro group to an amine using a catalyst and a hydrogen source, which can be adapted for the synthesis of (4-Amino-2-nitrophenyl)methanol from a suitable precursor like 4-nitro-2-nitrobenzyl alcohol.

Materials:

-

Nitro-substituted precursor

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

Vessel Preparation: A hydrogenation vessel is rendered inert by purging with nitrogen or argon.

-

Catalyst Charging: A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the vessel under an inert atmosphere.

-

Solvent and Substrate Addition: The nitro-substituted precursor is dissolved in a suitable solvent (e.g., methanol or ethanol) and transferred to the hydrogenation vessel.

-

Hydrogenation: The vessel is sealed and purged with hydrogen gas. The reaction mixture is stirred vigorously at room temperature or with gentle heating under a positive pressure of hydrogen (typically 1-4 atm).

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude (4-Amino-2-nitrophenyl)methanol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.

-

Solvent: Methanol and ethanol are common solvents for hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.

-

Hydrogen Source: Pressurized hydrogen gas is the most direct and efficient source of hydrogen for catalytic hydrogenation.

-

Inert Atmosphere: Handling the catalyst and the reaction under an inert atmosphere is crucial to prevent deactivation of the catalyst by oxygen.

Applications in Drug Discovery and Development

The trifunctional nature of (4-Amino-2-nitrophenyl)methanol makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activity.

-

Scaffold for Library Synthesis: The distinct reactivity of the amino, nitro, and hydroxymethyl groups allows for sequential and site-selective modifications, making it an ideal scaffold for the generation of compound libraries for high-throughput screening.

-

Pharmacophore Introduction: The aminonitrophenyl moiety can be found in various classes of compounds with reported biological activities. The nitro group, for instance, is a key feature in several antimicrobial and antiparasitic drugs.[2][3] The amino group provides a handle for amide bond formation, a common linkage in many pharmaceuticals.

-

Building Block for Heterocyclic Synthesis: The functional groups on (4-Amino-2-nitrophenyl)methanol can be utilized in cyclization reactions to form a variety of heterocyclic systems, which are prevalent in medicinal chemistry.

Characterization and Analytical Protocols

Rigorous characterization is essential to confirm the identity and purity of (4-Amino-2-nitrophenyl)methanol. A combination of spectroscopic techniques should be employed.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Signals:

-

Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the downfield region (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electronic effects of the three substituents.

-

Hydroxymethyl Protons (CH₂): A singlet or a multiplet corresponding to the two benzylic protons.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Amino Protons (NH₂): A broad singlet, also with a variable chemical shift.

Expected ¹³C NMR Signals:

-

Aromatic Carbons: Six distinct signals in the aromatic region (typically δ 110-160 ppm). The carbons attached to the nitro, amino, and hydroxymethyl groups will show characteristic chemical shifts.

-

Hydroxymethyl Carbon (CH₂): A signal in the aliphatic region.

4.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Expected IR Absorption Bands:

-

O-H Stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (amine): Two sharp peaks in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

NO₂ Stretch (nitro): Two strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

C-O Stretch (alcohol): A band in the region of 1000-1260 cm⁻¹.

4.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (168.15 g/mol ).

-

Fragmentation Peaks: Characteristic fragments resulting from the loss of functional groups such as -OH, -CH₂OH, and -NO₂.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling (4-Amino-2-nitrophenyl)methanol. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat should be worn.

References

-

Císařová, I., & Štěpnička, P. (2012). (4-Nitrophenyl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2012. [Link]

- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.

-

Gornik, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3613. [Link]

- Hartmann, R., et al. (2014). From in vitro to in cellulo: Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)

-

Organic Syntheses. (n.d.). Benzyl alcohol, o-amino-. Retrieved January 23, 2026, from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2018). Pharmaceuticals, 11(2), 54. [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

- International Journal of Pharmaceutical Sciences. (n.d.). Evaluation of antioxidant and enzyme inhibition potential of various extracts of mushroom species.

-

ResearchGate. (2012). What is the best procedure to synthesize p-aminobenzyl alcohol?. [Link]

-

MDPI. (n.d.). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. [Link]

Sources

An In-depth Technical Guide to the Solubility of (4-Amino-2-nitrophenyl)methanol

Foreword: Navigating the Solubility Landscape of a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals delving into the applications of (4-Amino-2-nitrophenyl)methanol, this guide serves as a comprehensive resource for understanding and determining its solubility. As a critical building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough grasp of its behavior in various solvent systems is paramount for successful reaction design, purification, and formulation.[1]

Physicochemical Properties of (4-Amino-2-nitrophenyl)methanol

Understanding the inherent properties of (4-Amino-2-nitrophenyl)methanol is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | |

| Molecular Weight | 168.15 g/mol | |

| IUPAC Name | (4-amino-2-nitrophenyl)methanol | |

| Physical Form | Solid | |

| Storage | Keep in dark place, inert atmosphere, room temperature | [2][3] |

The presence of a primary amino group (-NH₂), a nitro group (-NO₂), a hydroxyl group (-OH), and an aromatic ring gives this molecule a distinct polarity profile that dictates its interaction with different solvents. The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, while the nitro group is a strong hydrogen bond acceptor.

Predicted Solubility Profile

Based on the functional groups present in (4-Amino-2-nitrophenyl)methanol, we can predict its general solubility behavior in various classes of solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Low to Moderate | The amino and hydroxyl groups can form hydrogen bonds with protic solvents. However, the aromatic ring and the nitro group contribute to some nonpolar character, which may limit high solubility in water. For the related compound 4-amino-2-nitrophenol, it is soluble in water and ethanol.[4] The water solubility of another analogue, 4-nitrobenzyl alcohol, is reported as 2 mg/mL.[5][6] |

| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) | Moderate to High | These solvents can accept hydrogen bonds from the amino and hydroxyl groups of the solute and can engage in dipole-dipole interactions. A related compound, 4-amino-2-nitrophenol, is slightly soluble in dimethylsulfoxide.[4] |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low | The high polarity of (4-Amino-2-nitrophenyl)methanol makes it unlikely to dissolve in nonpolar solvents where the primary intermolecular forces are van der Waals interactions. |

| Ethers (e.g., Diethyl Ether, THF) | Low to Moderate | Ethers have some polar character and can act as hydrogen bond acceptors. 4-amino-2-nitrophenol is reported to be soluble in diethyl ether.[4] |

It is also important to consider the pH of aqueous solutions. The amino group can be protonated at low pH, increasing the molecule's polarity and likely its aqueous solubility. Conversely, at high pH, the hydroxyl group could be deprotonated, also affecting solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7][8] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached.

Principle

An excess of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that the solution reaches saturation. The concentration of the dissolved compound is then measured in the filtered supernatant.

Experimental Workflow

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Detailed Protocol

-

Preparation:

-

Add an excess amount of solid (4-Amino-2-nitrophenyl)methanol to a series of vials. The excess should be visually apparent throughout the experiment.

-

Pipette a precise volume of the desired solvent into each vial.

-

Seal the vials securely.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is stable, thus verifying that equilibrium has been achieved.[8]

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of (4-Amino-2-nitrophenyl)methanol using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Analytical Quantification

A robust and validated analytical method is crucial for accurate solubility determination. HPLC-UV is a common and reliable technique for this purpose.

HPLC-UV Method Development Outline

Caption: Logical Flow for HPLC-UV Method Development and Validation.

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is typically effective. The use of a buffer (e.g., phosphate or acetate) may be necessary to ensure consistent peak shape and retention time, especially given the ionizable amino group.

-

Detection: The wavelength of maximum absorbance (λmax) for (4-Amino-2-nitrophenyl)methanol should be determined using a UV-Vis spectrophotometer to ensure maximum sensitivity. For the related compound 4-amino-2-nitrophenol, a maximum absorption in methanol is observed at 234 nm.[4]

-

Calibration: A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification of the samples.

Applications in Drug Development

The solubility of (4-Amino-2-nitrophenyl)methanol is a critical parameter in its application as a synthetic intermediate.

-

Reaction Kinetics: In solution-phase synthesis, the concentration of reactants directly influences the reaction rate. Poor solubility can lead to slow and incomplete reactions.

-

Purification: Knowledge of solubility is essential for developing effective crystallization and chromatographic purification methods.

-

Formulation: For any compound intended for biological testing, understanding its solubility in aqueous and organic media is a prerequisite for developing suitable formulations for in vitro and in vivo studies.

Conclusion

While a comprehensive public database on the solubility of (4-Amino-2-nitrophenyl)methanol is currently lacking, this guide provides the necessary theoretical framework and practical methodologies for researchers to confidently determine its solubility in various solvent systems. By understanding its physicochemical properties and applying robust experimental techniques like the shake-flask method coupled with reliable analytical quantification, scientists can generate the critical data needed to advance their research and development efforts.

References

-

PubChem. (4-Amino-2-nitrophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Chemical Properties and Applications of (3-Amino-5-fluoro-2-nitrophenyl)methanol and Its Isomers. Retrieved from a relevant technical document source.

-

PubChem. 4-Amino-2-Nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. 4-Nitrobenzyl alcohol. Retrieved from a relevant chemical supplier website.

- BLD Pharm. (4-Amino-2-nitrophenyl)methanol. Retrieved from a relevant chemical supplier website.

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Avdeef, A. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 14(3), 6-12.

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol. Retrieved from a relevant technical document source.

- Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. (2024). Eruditio : Indonesia Journal of Food and Drug Safety, 5(1).

- HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2008). Retrieved from a relevant scientific article source.

- Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide. (2025). Benchchem. Retrieved from a relevant technical document source.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).

- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

- Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2013). Brazilian Journal of Pharmaceutical Sciences, 49(1), 115-124.

- NIOSH. (1998). METHANOL: METHOD 2000, Issue 3.

- Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. (2021). Metabolites, 11(11), 754.

- Process for the preparation of 2-amino-4-nitrophenol. (1982). U.S.

- Preparation method of 2-methyl-4-nitrophenylamine. (2010).

- General procedure for the synthesis of (2-amino-4-nitrophenyl)methanol from 2-amino-4-nitrobenzoic acid. (n.d.).

- Substituted nitrophenylmethanols are a critical class of chemical intermediates, particularly in the fields of medicinal chemistry and materials science. (2025).

Sources

- 1. CAS#:10228-09-8 | 2-[(4-amino-3-nitrophenyl)methylamino]ethanol | Chemsrc [chemsrc.com]

- 2. (4-Amino-3-nitrophenyl)methanol | C7H8N2O3 | CID 12902831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 22996-17-4|(4-Amino-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]

- 4. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzyl alcohol | 619-73-8 [chemicalbook.com]

- 6. 4-Nitrobenzyl alcohol, 99% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 7. researchgate.net [researchgate.net]

- 8. ijpsjournal.com [ijpsjournal.com]

Spectroscopic Characterization of (4-Amino-2-nitrophenyl)methanol: A Technical Guide for Researchers

Introduction

(4-Amino-2-nitrophenyl)methanol, a key organic intermediate, holds significant potential in the synthesis of various pharmaceutical and chromophoric agents. Its unique trifunctionalized aromatic structure, featuring an amino group, a nitro group, and a hydroxymethyl group, imparts a distinct reactivity profile that is of considerable interest to drug development professionals and organic chemists. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

Molecular Structure and Predicted Spectroscopic Correlations

The molecular structure of (4-Amino-2-nitrophenyl)methanol is the foundation of its spectroscopic properties. The interplay of the electron-donating amino group and the electron-withdrawing nitro group, along with the hydroxymethyl substituent, creates a unique electronic environment that governs its interaction with electromagnetic radiation.

Figure 1: Chemical structure of (4-Amino-2-nitrophenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (4-Amino-2-nitrophenyl)methanol, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Coupling Patterns

The proton NMR spectrum of (4-Amino-2-nitrophenyl)methanol is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for (4-Amino-2-nitrophenyl)methanol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | d | 1H | H-3 | deshielded by the adjacent nitro group |

| ~ 6.8 | dd | 1H | H-5 | influenced by both the amino and nitro groups |

| ~ 6.6 | d | 1H | H-6 | shielded by the amino group |

| ~ 4.5 | s | 2H | -CH₂OH | benzylic protons adjacent to an oxygen |

| ~ 5.0 - 6.0 | br s | 2H | -NH₂ | exchangeable protons, chemical shift is concentration and solvent dependent |

| ~ 4.5 - 5.5 | br s | 1H | -OH | exchangeable proton, chemical shift is concentration and solvent dependent |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum will show seven distinct signals corresponding to the six aromatic carbons and the one benzylic carbon. The chemical shifts will be influenced by the nature of the attached substituents.

Table 2: Predicted ¹³C NMR Data for (4-Amino-2-nitrophenyl)methanol

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | C-4 | attached to the electron-donating amino group |

| ~ 140 | C-2 | attached to the electron-withdrawing nitro group |

| ~ 130 | C-1 | attached to the hydroxymethyl group |

| ~ 125 | C-6 | influenced by the adjacent amino group |

| ~ 115 | C-5 | influenced by both the amino and nitro groups |

| ~ 110 | C-3 | adjacent to the nitro group |

| ~ 63 | -CH₂OH | benzylic carbon |

Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (4-Amino-2-nitrophenyl)methanol.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, accurately weigh 5-10 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. Ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube. The sample height should be approximately 4-5 cm.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A significantly larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or TMS.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

-

Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

-

Figure 2: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (4-Amino-2-nitrophenyl)methanol will be characterized by absorption bands corresponding to the O-H, N-H, C-H, C=C, C-N, N-O, and C-O bonds.

Table 3: Predicted IR Absorption Bands for (4-Amino-2-nitrophenyl)methanol

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500-3300 | Strong, Broad | O-H (alcohol) | Stretching |

| 3400-3200 | Medium, Sharp | N-H (amine) | Stretching (two bands for primary amine) |

| 3100-3000 | Medium | Aromatic C-H | Stretching |

| 2950-2850 | Medium | Aliphatic C-H (-CH₂) | Stretching |

| 1620-1580 | Strong | Aromatic C=C | Stretching |

| 1550-1500 | Strong | N-O (nitro) | Asymmetric Stretching |

| 1350-1300 | Strong | N-O (nitro) | Symmetric Stretching |

| 1300-1200 | Medium | Aromatic C-N | Stretching |

| 1050-1000 | Strong | C-O (primary alcohol) | Stretching |

Experimental Protocol for IR Spectroscopy (ATR)

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid (4-Amino-2-nitrophenyl)methanol.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The resulting spectrum is typically displayed in terms of transmittance or absorbance.

-

Identify and label the key absorption bands.

-

Figure 3: Workflow for acquiring an ATR-FTIR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the aromatic ring of (4-Amino-2-nitrophenyl)methanol, influenced by the amino and nitro groups, is expected to give rise to characteristic absorption bands in the UV-Vis region.

Table 4: Predicted UV-Vis Absorption Maxima for (4-Amino-2-nitrophenyl)methanol

| Wavelength (λmax, nm) | Electronic Transition | Rationale |

| ~ 230-250 | π → π | Associated with the benzene ring |

| ~ 350-400 | n → π or intramolecular charge transfer | Due to the presence of the nitro and amino groups, which can lead to a charge-transfer band |

The position and intensity of these bands can be sensitive to the solvent polarity (solvatochromism).

Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of (4-Amino-2-nitrophenyl)methanol in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the sample of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the optimal range of 0.1 to 1.0.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched cuvette with the sample solution.

-

-

Data Acquisition:

-

Record the baseline with the solvent-filled cuvette in both the sample and reference beams.

-

Place the sample cuvette in the sample beam and acquire the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of (4-Amino-2-nitrophenyl)methanol. The detailed protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis. By following the outlined methodologies, scientists can confidently characterize this important molecule and ensure the quality and integrity of their research. The provided frameworks for NMR, IR, and UV-Vis spectroscopy are designed to be adaptable to various laboratory settings and instrumentation, promoting reproducible and reliable results.

References

- This guide has been compiled based on fundamental principles of spectroscopic interpretation and by drawing parallels with the known spectral data of structurally related compounds.

An In-Depth Technical Guide to the Stability and Degradation Profile of (4-Amino-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability and degradation profile of (4-Amino-2-nitrophenyl)methanol (CAS No. 22996-17-4). In the absence of extensive direct studies on this specific molecule, this document synthesizes information from structurally related compounds, including 4-amino-2-nitrophenol, nitrobenzyl alcohols, and aminophenols, to project a scientifically grounded stability profile. This approach, rooted in established chemical principles, offers a robust framework for researchers and drug development professionals to design and execute effective stability studies.

Physicochemical Properties and Intrinsic Stability

(4-Amino-2-nitrophenyl)methanol is a multifaceted molecule with functional groups that dictate its reactivity and stability. Understanding its fundamental properties is the first step in predicting its degradation pathways.

| Property | Value/Information | Source |

| Molecular Formula | C7H8N2O3 | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 22996-17-4 | [1][2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [1][2] |

| Sensitivity | Light sensitive. | [3] |

The presence of an amino group, a nitro group, and a benzylic alcohol functionality on the same aromatic ring suggests a complex reactivity profile. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule. The amino group is susceptible to oxidation, while the benzylic alcohol can undergo oxidation and other reactions. Its noted light sensitivity is a critical factor for handling and storage.[3]

Predicted Degradation Pathways

Based on the functional groups present in (4-Amino-2-nitrophenyl)methanol and the known degradation patterns of similar compounds, several degradation pathways can be anticipated under forced degradation conditions.

Oxidative Degradation

The primary sites for oxidation are the amino group and the benzylic alcohol. The aromatic amino group can be oxidized to form various products, including nitroso, nitro, and dimeric/polymeric species. The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (4-amino-2-nitrobenzaldehyde) and further to the carboxylic acid (4-amino-2-nitrobenzoic acid). Strong oxidizing agents may lead to more extensive degradation of the aromatic ring. The structurally similar 4-amino-2-nitrophenol is known to be sensitive to oxidation upon prolonged exposure to air.[4]

Caption: Predicted oxidative degradation pathway of (4-Amino-2-nitrophenyl)methanol.

Photodegradation

Given that the compound is listed as "light sensitive," photolytic degradation is a significant concern.[3] Nitroaromatic compounds are known to be photosensitive.[5] The nitro group can undergo photoreduction to a nitroso group, which can then participate in further reactions. The aromatic ring system itself can also be susceptible to photochemical reactions, potentially leading to ring opening or the formation of phenolic compounds. The presence of the amino group can also contribute to photolytic instability.

Caption: Predicted photodegradation pathways of (4-Amino-2-nitrophenyl)methanol.

Hydrolytic Degradation

The benzylic alcohol group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, and particularly at elevated temperatures, ether formation (self-condensation) or other reactions may be possible, although likely to be minor degradation pathways. The esterification of benzyl alcohol derivatives is a known reaction, suggesting the hydroxyl group can be reactive under certain conditions.[6]

Thermal Degradation

At elevated temperatures, nitroaromatic compounds can be unstable. The structurally related 4-amino-2-nitrophenol, when heated to decomposition, emits toxic fumes of nitrogen oxides.[4] Thermal stress on (4-Amino-2-nitrophenyl)methanol could potentially lead to decarboxylation if the alcohol is oxidized to a carboxylic acid, or other complex decomposition reactions. Studies on nitrobenzyl halides have shown that they decompose exothermally.[7]

Design of a Forced Degradation Study

A forced degradation study is essential to elucidate the degradation profile of (4-Amino-2-nitrophenyl)methanol. The objective is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[8][9]

General Experimental Workflow

Caption: A typical experimental workflow for a forced degradation study.

Detailed Protocols for Stress Conditions

3.2.1. Acidic and Basic Hydrolysis

-

Rationale: To evaluate the stability of the compound in acidic and basic environments.

-

Protocol:

-

Prepare a solution of (4-Amino-2-nitrophenyl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

For acidic hydrolysis, mix the stock solution with 0.1 N and 1 N hydrochloric acid.

-

For basic hydrolysis, mix the stock solution with 0.1 N and 1 N sodium hydroxide.

-

Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

-

Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

Analyze by a stability-indicating HPLC method.

-

3.2.2. Oxidative Degradation

-

Rationale: To assess the susceptibility of the compound to oxidation.

-

Protocol:

-

Prepare a 1 mg/mL solution of (4-Amino-2-nitrophenyl)methanol.

-

Add hydrogen peroxide to the solution to achieve a final concentration of 3-30%.

-

Incubate the solution at room temperature, protected from light.

-

Monitor the reaction at various time intervals.

-

Analyze the samples by HPLC.

-

3.2.3. Photostability

-

Rationale: To determine the effect of light on the stability of the compound, as it is known to be light-sensitive.[3]

-

Protocol:

-

Expose a solution of (4-Amino-2-nitrophenyl)methanol (e.g., 1 mg/mL) and the solid compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Expose the samples for a specified duration or until significant degradation is observed.

-

Analyze the samples by HPLC.

-

3.2.4. Thermal Degradation

-

Rationale: To evaluate the stability of the compound at elevated temperatures.

-

Protocol:

-

Place the solid compound in a thermostatically controlled oven at various temperatures (e.g., 60°C, 80°C, 105°C).

-

Expose the sample for a predetermined period.

-

Dissolve the heat-stressed solid in a suitable solvent.

-

Analyze by HPLC.

-

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurately assessing the degradation of (4-Amino-2-nitrophenyl)methanol and quantifying its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common technique for stability studies.

-

Method Development Considerations:

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely necessary to separate the parent compound from its more polar or less polar degradation products.

-

Detection: A photodiode array (PDA) detector is recommended to monitor at multiple wavelengths and to assess peak purity. The maximum absorbance for the related 4-amino-2-nitrophenol in methanol is 234 nm.[4]

-

Sample Preparation: Samples from forced degradation studies should be diluted with the mobile phase to an appropriate concentration. Acidic and basic samples must be neutralized.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and characterization of degradation products.

-

Application:

-

To determine the molecular weights of the degradation products.

-

To obtain fragmentation patterns that can help in structure elucidation.

-

LC-MS/MS can provide even more detailed structural information.

-

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Detection Limit (DL) and Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While direct stability data for (4-Amino-2-nitrophenyl)methanol is scarce, a comprehensive understanding of its potential degradation profile can be constructed by examining the chemistry of its constituent functional groups and related molecules. This guide provides a framework for initiating stability studies, including predicted degradation pathways, detailed protocols for forced degradation, and recommendations for analytical method development. By employing a systematic and scientifically rigorous approach, researchers and drug development professionals can effectively characterize the stability of (4-Amino-2-nitrophenyl)methanol and ensure the quality and safety of products containing this molecule.

References

-

(4-Amino-2-nitrophenyl)methanol. (n.d.). Retrieved January 23, 2026, from [Link]

- Patel, Y., & Shah, N. (2016). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 9(7), 336.

-

4-Amino-2-Nitrophenol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Kinetic analysis and reaction mechanism of p-alkoxybenzyl alcohol ([4-(hydroxymethyl)phenoxymethyl]polystyrene) resin pyrolysis: Revealing new information on thermal stability. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- (4-Nitrophenyl)methanol. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.

- Process for the preparation of 2-amino-4-nitrophenol. (1982). U.S.

- Klán, P., & Wirz, J. (2009). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 131(39), 14214–14227.

-

Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. (n.d.). Retrieved January 23, 2026, from [Link]

-

Selective oxidation of p-nitrobenzyl alcohol to p-nitrobenzaldehyde with 10% Ni silica with 30% H2O2 in acetonitrile solvent. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. (2012).

- Kinetics of conjugation and oxidation of nitrobenzyl alcohols by rat hepatic enzymes. (1987). Biochemical Pharmacology, 36(21), 3675-3679.

-

Proposed 4-amino-2-nitrophenol generation from 5-nitrobenzofuroxan and p-aminophenol. (n.d.). Retrieved January 23, 2026, from [Link]

- Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. (2020). Polymers, 12(12), 2896.

- Singh, R., & Kumar, R. (2016). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.

- Thermal stability of nitrobenzyl halogenides. (2000).

- Preparation method of 2-methyl-4-nitrophenylamine. (2010).

-

forced degradation products: Topics by Science.gov. (n.d.). Retrieved January 23, 2026, from [Link]

- Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). Organic Process Research & Development, 20(7), 1159-1183.

- NMAM METHOD 2005. (2016). CDC.

-

Electrochemical reduction pathway of the nitro group (NO2) to an amino... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

- Genomic Insights into a Thermophilic Bacillus licheniformis Strain Capable of Degrading Polyethylene Terephthalate Intermediate. (2023). International Journal of Molecular Sciences, 24(3), 2395.

-

(4-Amino-2-nitrophenyl)methanol. (n.d.). Lead Sciences. Retrieved January 23, 2026, from [Link]

- pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. (2020). ChemRxiv.

- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (2005). European Commission.

-

4-Nitroaniline. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Hydrolysis of colourless p-nitrophenyl-α-d-glucopyranoside to coloured p-nitrophenol by α-glucosidase Adapted from[1]. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

- 1. (4-Amino-2-nitrophenyl)methanol - Lead Sciences [lead-sciences.com]

- 2. (4-Amino-2-nitrophenyl)methanol | 22996-17-4 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. 4-Amino-2-Nitrophenol | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. ajrconline.org [ajrconline.org]

- 9. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Amino-2-nitrobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary and Chemical Identity

4-Amino-2-nitrobenzyl alcohol is a substituted aromatic compound of increasing interest in synthetic organic chemistry and drug discovery. Its unique trifunctional structure, featuring an amino group, a nitro group, and a benzyl alcohol moiety, makes it a versatile building block. However, this same functionality necessitates a thorough understanding of its potential hazards. This guide provides a detailed examination of its safety profile, handling procedures, and toxicological properties, moving beyond a standard MSDS to offer practical insights for laboratory professionals.

Chemical Identification:

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | (4-amino-2-nitrophenyl)methanol | [1] |

| CAS Number | 22996-17-4 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Synonyms | Benzyl alcohol, 4-amino-2-nitro- |[1] |

Section 2: Hazard Identification and GHS Classification

The primary hazards associated with 4-Amino-2-nitrobenzyl alcohol are derived from supplier safety information. The Globally Harmonized System (GHS) classification indicates a moderate acute toxicity profile.

-

GHS Pictogram:

-

Signal Word: Warning [2]

-

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

In-Depth Analysis of Hazards:

While specific toxicological studies on 4-Amino-2-nitrobenzyl alcohol are limited, an analysis of its structural isomer, 2-Amino-4-nitrobenzyl alcohol, provides further insight into potential hazards. The safety data for this isomer includes classifications for skin and eye irritation, as well as respiratory irritation[3][4]. It is prudent to assume a similar profile for 4-Amino-2-nitrobenzyl alcohol.

-

Dermal and Eye Irritation: Aromatic nitro and amino compounds are frequently associated with skin and eye irritation. The presence of these functional groups suggests that direct contact should be avoided.

-

Respiratory Irritation: As a solid, airborne dust presents an inhalation hazard. The compound may cause irritation to the respiratory tract[3][4].

-

Methemoglobinemia Potential: Aromatic nitro compounds, as a class, are known to have the potential to cause methemoglobinemia upon absorption into the bloodstream. This condition impairs the oxygen-carrying capacity of red blood cells[5]. Although not explicitly documented for this specific molecule, it is a critical consideration based on its chemical structure.

Section 3: Physical and Chemical Properties

Quantitative data for 4-Amino-2-nitrobenzyl alcohol is sparse and largely based on predictive models.

| Property | Value | Notes |

| Physical Form | Solid | |

| Boiling Point | 386.4 ± 27.0 °C | Predicted |

| Density | 1.432 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | 2-8°C, protect from light | [6] |

Section 4: Handling, Storage, and Exposure Control

Given the hazard profile, a stringent set of handling and storage protocols is required. The causality behind these recommendations is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls

Effective engineering controls are the primary line of defense.

-

Ventilation: All handling of solid 4-Amino-2-nitrobenzyl alcohol should be conducted in a certified chemical fume hood to control airborne dust and potential vapors.

-

Containment: For procedures with a high risk of dust generation (e.g., weighing, transferring), a glove box or a ventilated balance enclosure is recommended.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

-

Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes[7].

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or puncture before use[7].

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron is advised[7].

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with a particulate filter is necessary[3].

Storage Protocols

The stability of 4-Amino-2-nitrobenzyl alcohol is contingent on proper storage.

-

Container: Store in a tightly sealed, clearly labeled container[3].

-

Environment: The storage area should be cool, dry, and well-ventilated. It should be kept in a dark place, under an inert atmosphere, at room temperature[2].

-

Incompatibilities: Keep away from strong oxidizing agents, as these can lead to vigorous or explosive reactions[7].

Experimental Workflow: Safe Weighing and Solution Preparation

The following diagram and protocol outline a self-validating system for the safe handling of 4-Amino-2-nitrobenzyl alcohol.

Caption: Workflow for Safe Handling of 4-Amino-2-nitrobenzyl alcohol.

Step-by-Step Protocol:

-

Preparation:

-

Don all required PPE as outlined in Section 4.2.

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Decontaminate the work surface before starting.

-

-

Handling:

-

Carefully transfer the required amount of 4-Amino-2-nitrobenzyl alcohol to a tared weigh boat inside a ventilated balance enclosure or fume hood.

-

Use a spatula to transfer the solid to the designated reaction vessel inside the fume hood. Avoid generating dust.

-

Slowly add the desired solvent to the vessel, ensuring the solid is wetted to prevent dust from becoming airborne.

-

-

Cleanup:

-

Wipe down all surfaces, including the spatula and weigh boat, with a suitable solvent (e.g., ethanol) and dispose of the wipes in a designated hazardous waste container.

-

Segregate and dispose of all contaminated materials according to institutional and local regulations.

-

Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly after handling.

-

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention[3]. |

| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention[3]. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3]. |

| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention[3]. |

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-